Ácido 11-ciano-9,10-dihidro-9,10-etanoantraceno-11-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

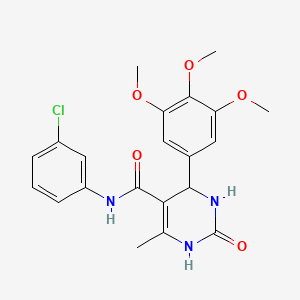

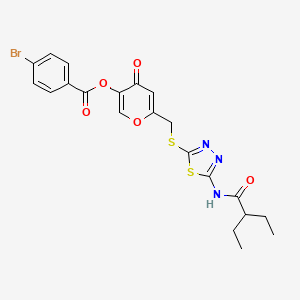

“11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” is a chemical compound with the molecular formula C18H13NO2 and a molecular weight of 275.30 . It is commonly referred to by its CAS Number 60722-02-3 .

Molecular Structure Analysis

The molecular structure of “11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, along with a cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of “11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid” are not fully documented. It has a molecular weight of 275.30 . Other properties such as density, boiling point, melting point, and flash point are not available .Mecanismo De Acción

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH binds to and activates the androgen receptor, a protein that is found in many tissues in the body. When the androgen receptor is activated, it triggers a cascade of biochemical reactions that lead to the production of various hormones and proteins that are involved in a variety of physiological processes.

Biochemical and Physiological Effects

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of testosterone, a male sex hormone, and to increase the production of other hormones, such as growth hormone and insulin-like growth factor 1. 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH has also been shown to increase muscle growth and bone density, to decrease fat mass, to improve glucose tolerance, and to increase libido.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH in laboratory experiments has several advantages. It is a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor with high potency. It is also highly stable and can be stored for long periods of time without degradation. Furthermore, it can be synthesized easily and inexpensively. The main limitation of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is that it is not approved for use in humans and therefore cannot be used in clinical trials.

Direcciones Futuras

There are several potential future directions for research involving 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH. These include further investigations into the effects of androgen receptor activation on various physiological processes, such as bone development and muscle growth. Research could also be conducted to explore the potential therapeutic uses of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH, such as its use in the treatment of osteoporosis, muscle wasting, and age-related diseases. Additionally, further research could be conducted to explore the effects of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH on the immune system and to investigate its potential as an immunomodulatory agent. Finally, research could be conducted to explore the potential of 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH as a biomarker for the detection of androgen receptor activation.

Métodos De Síntesis

11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is synthesized from dihydroepiandrosterone (11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid) by a two-step process. In the first step, 11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is reacted with cyanogen bromide to form 11-bromo-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid (11-Br-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH). In the second step, 11-Br-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH is reacted with sodium cyanide to form 11-CN-11-Cyano-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid-COOH.

Aplicaciones Científicas De Investigación

Síntesis asistida por microondas

El compuesto se utiliza en un proceso de síntesis de alto rendimiento que utiliza un horno microondas doméstico comercial modificado . Este método proporciona una forma rápida y eficiente de producir el compuesto, que es un material de partida utilizado en muchas rutas sintéticas .

Electrónica orgánica

Los antracenos, incluido el ácido 11-ciano-9,10-dihidro-9,10-etanoantraceno-11-carboxílico, son compuestos importantes para el desarrollo de la electrónica orgánica . Tienen propiedades únicas que los hacen adecuados para su uso en dispositivos electrónicos.

Producción de tintes

Los antracenos también se utilizan en la producción de tintes . La estructura única del ácido 11-ciano-9,10-dihidro-9,10-etanoantraceno-11-carboxílico puede contribuir a la creación de tintes nuevos y vibrantes.

Agentes quimioterapéuticos

Los antracenos halogenados son útiles en el tratamiento de alergias, inflamaciones y tumores . Como derivado del antraceno, el ácido 11-ciano-9,10-dihidro-9,10-etanoantraceno-11-carboxílico podría utilizarse potencialmente en aplicaciones similares.

Antidepresivos

Los derivados del etanoantraceno representan una clase importante de moléculas bioactivas que muestran una amplia gama de actividades farmacéuticas, incluida la acción como antidepresivos .

Agentes antiproliferativos

Algunos derivados del etanoantraceno han mostrado actividad contra las líneas celulares de linfoma de Burkitt . Esto sugiere que el ácido 11-ciano-9,10-dihidro-9,10-etanoantraceno-11-carboxílico podría utilizarse potencialmente en el tratamiento del cáncer.

Propiedades

IUPAC Name |

15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c19-10-18(17(20)21)9-15-11-5-1-3-7-13(11)16(18)14-8-4-2-6-12(14)15/h1-8,15-16H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSRIVVMHYJUFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C(C1(C#N)C(=O)O)C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)